molecular formula C22H20N6O4S B2574218 4-methoxy-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872996-29-7

4-methoxy-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2574218
CAS No.: 872996-29-7
M. Wt: 464.5
InChI Key: INBMFZUONYFLTC-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a synthetically designed small molecule of significant interest in early-stage pharmacological research, particularly in the field of oncology. Its core structure, featuring a [1,2,4]triazolo[4,3-b]pyridazine scaffold, is a known pharmacophore in the development of potent and selective kinase inhibitors. This compound is structurally analogous to and shares key design elements with documented kinase inhibitors, such as those targeting Fms-like tyrosine kinase 3 (FLT3) [Link: https://pubmed.ncbi.nlm.nih.gov/25659981/]. The specific incorporation of the 3-nitrobenzylthio moiety at the 6-position and the 4-methoxybenzamide group attached via an ethyl linker to the triazolo ring system is engineered to optimize binding affinity and selectivity within the ATP-binding pocket of specific protein kinases. Researchers are investigating this compound primarily as a potential lead candidate for targeting oncogenic signaling pathways driven by dysregulated kinase activity. Its mechanism of action is hypothesized to involve the potent and competitive inhibition of key kinases, leading to the disruption of downstream pro-survival and proliferative signals in malignant cells. Current research applications are focused on in vitro enzymatic assays to profile its inhibitory profile across a kinome panel, followed by cellular assays to assess its anti-proliferative efficacy and ability to induce apoptosis in relevant cancer cell lines. The presence of the nitro group also offers a potential handle for further chemical modification, making it a versatile intermediate for developing more advanced probes or therapeutic candidates through medicinal chemistry campaigns.

Properties

IUPAC Name

4-methoxy-N-[2-[6-[(3-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4S/c1-32-18-7-5-16(6-8-18)22(29)23-12-11-20-25-24-19-9-10-21(26-27(19)20)33-14-15-3-2-4-17(13-15)28(30)31/h2-10,13H,11-12,14H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBMFZUONYFLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-methoxy-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic molecule with potential pharmacological applications. Its structure incorporates a triazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects.

Chemical Structure

The molecular formula of the compound is C18H20N6O2SC_{18}H_{20}N_{6}O_{2}S. The key structural features include:

  • A methoxy group at the para position of a benzene ring.
  • A triazole ring linked to a pyridazine moiety.
  • A nitrobenzyl thioether substituent.

Anticancer Activity

Research indicates that compounds containing a triazole ring exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Triazole derivatives have been shown to inhibit various enzymes involved in cancer cell proliferation. They may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Case Studies : A study involving similar triazolo derivatives demonstrated their efficacy against breast cancer cell lines (MCF-7), showing IC50 values in the micromolar range .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • In Vitro Studies : Triazole derivatives have been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives similar to the target compound showed inhibition zones greater than 15 mm against Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antimicrobial effect is believed to arise from the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties:

  • Research Findings : In animal models, triazole-containing compounds reduced inflammation markers such as TNF-alpha and IL-6 when tested in carrageenan-induced paw edema assays .
  • Clinical Relevance : The ability to modulate inflammatory pathways suggests potential use in treating chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The nitro group may contribute to increased reactivity towards biological targets.
  • Triazole Ring Contribution : The triazole moiety is essential for biological activity, as it can participate in hydrogen bonding with target biomolecules.

Data Tables

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialDisrupts cell wall synthesis
Anti-inflammatoryReduces cytokine levels

Scientific Research Applications

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties due to the presence of the triazole ring. Triazoles have been reported to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of triazoles demonstrate effectiveness against resistant strains, making them valuable in combating infections caused by Staphylococcus aureus and Escherichia coli .

Antitubercular Properties

Recent studies have focused on the design and synthesis of triazole derivatives as antitubercular agents. Compounds similar to 4-methoxy-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide have shown promising results against Mycobacterium tuberculosis, with some derivatives exhibiting IC50 values in the low micromolar range . This suggests that further exploration of this compound could lead to effective treatments for tuberculosis.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. The unique structural features of compounds like this compound allow for interactions with various biological targets involved in cancer progression. Studies indicate that certain triazole-containing compounds can inhibit tumor growth and induce apoptosis in cancer cells .

Mechanistic Insights

The mechanism of action for compounds containing the triazole moiety often involves interference with nucleic acid synthesis or disruption of cellular signaling pathways. For instance, some studies suggest that these compounds can inhibit enzymes critical for DNA replication or repair, which is a common target in both antimicrobial and anticancer therapies .

Case Study 1: Antimicrobial Efficacy

A series of synthesized triazole derivatives were evaluated for their antimicrobial activity against a panel of bacterial strains. Among these, compounds closely related to this compound showed significant inhibition zones in disk diffusion assays and low MIC values against resistant strains .

Case Study 2: Antitubercular Activity

In a study assessing new antitubercular agents, several derivatives were synthesized based on the triazole scaffold. One compound demonstrated an IC50 value of 1.35 μM against Mycobacterium tuberculosis H37Ra, indicating strong potential for further development into a therapeutic agent .

Chemical Reactions Analysis

Reaction Conditions and Catalysts

StepReagents/ConditionsPurpose
Thioether formationK₂CO₃, DMF, 80°CIntroduce (3-nitrobenzyl)thio group via nucleophilic aromatic substitution
Amide couplingDIPEA, DCM, room temperatureCatalyze benzamide bond formation
CyclizationTriethoxy methane, 80°C refluxFacilitate triazolo ring closure

Triazolo[4,3-b]pyridazine Core

  • Electrophilic substitution : The electron-deficient pyridazine ring undergoes regioselective halogenation or nitration at the 6-position .

  • Nucleophilic attack : Thiols or amines react at the 3-position, displacing the ethylamine side chain under basic conditions.

Methoxybenzamide Group

  • Hydrolysis : The methoxy group resists basic hydrolysis but can be demethylated using BBr₃ in anhydrous conditions to yield a phenolic derivative.

  • Amide bond stability : Resistant to enzymatic cleavage but susceptible to strong acids (e.g., HCl/EtOH reflux) .

Nitrobenzylthio Substituent

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, altering electronic properties and biological activity .

  • Oxidation : Forms sulfone derivatives with meta-chloroperbenzoic acid (mCPBA), enhancing polarity.

Substituent Effects on Reactivity

Modifications to substituents significantly influence reaction outcomes:

  • Electron-withdrawing groups (e.g., nitro) on the benzyl ring increase electrophilicity of the pyridazine core, accelerating nucleophilic substitutions .

  • Methoxy groups on the benzamide enhance steric hindrance, reducing hydrolysis rates compared to unsubstituted analogs .

Comparative Reactivity of Derivatives

SubstituentReaction Rate (Relative)Key Observation
3-Nitrobenzylthio1.0 (Baseline)Optimal for nucleophilic displacement
4-Fluorobenzylthio0.7Reduced electrophilicity slows substitution
3,4-Dichlorobenzylthio1.2Enhanced reactivity due to electron withdrawal

Reaction Monitoring and Characterization

  • TLC and NMR : Used to track intermediates during synthesis (e.g., δ 8.2 ppm for triazolo protons in 1H^1H-NMR).

  • Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 508.2) .

Biological Interaction Pathways

While not a direct chemical reaction, the compound’s interactions with biological targets involve:

  • Hydrogen bonding : The benzamide carbonyl interacts with kinase active sites (e.g., c-Met), as shown in docking studies .

  • π-π stacking : The triazolo-pyridazine core engages aromatic residues (e.g., Phe-1223 in c-Met) .

Comparison with Similar Compounds

Triazolo-Pyridazine Derivatives

  • 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide ():
    This compound shares the [1,2,4]triazolo[4,3-b]pyridazine core but replaces the (3-nitrobenzyl)thio group with a methoxy substituent. The thiazol-2-yl butanamide side chain may confer distinct pharmacokinetic properties, such as improved solubility compared to the nitrobenzylthio group .

  • Ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate ():
    A chloro substituent at the 6-position and a glycinate ester side chain highlight how halogenation and esterification influence cytotoxicity. Compound 24 (from the same study) demonstrated enhanced cytotoxicity against Hep cell lines (IC₅₀ < 1.2 μg/mL), suggesting that electron-withdrawing groups (e.g., nitro in the target compound) may similarly modulate activity .

Substituent-Specific Comparisons

Thioether-Linked Derivatives

  • 2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (): This compound shares the benzamide and thioether motifs but replaces the triazolo-pyridazine core with an oxadiazole ring. The 4-nitrophenylamino group may enhance interactions with nitroreductases, analogous to the 3-nitrobenzyl group in the target compound .
  • 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (): The trifluoromethylphenoxy group introduces strong electron-withdrawing effects, contrasting with the electron-deficient nitro group in the target compound. Such differences may alter metabolic stability or target selectivity .

Sulfur-Containing Analogues

  • 4-Methoxy-N-{2-[6-(Methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide ():
    This analogue substitutes the (3-nitrobenzyl)thio group with a smaller methylsulfanyl group. The reduced steric bulk may improve membrane permeability but decrease target affinity due to weaker π-π interactions .

Pharmacological and Physicochemical Properties

Table 1: Key Structural and Property Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Triazolo-pyridazine (3-Nitrobenzyl)thio, Methoxybenzamide 343.4 (analogue in ) High lipophilicity (nitro group)
4-(6-Methoxy-triazolo-pyridazin-3-yl)-butanamide () Triazolo-pyridazine Methoxy, Thiazol-2-yl butanamide ~435 (estimated) Improved aqueous solubility
I-6230 () Pyridazine-phenethylamino Ethyl benzoate ~350 (estimated) Ester hydrolysis potential
TPA023 () Triazolo-pyridazine 2-Fluorophenyl, Morpholinyl 524 (from ) GABAA α2/α3 subtype selectivity
  • GABAA Receptor Modulators ():
    Compounds like TPA023 and α5IA share the triazolo-pyridazine scaffold but prioritize fluorophenyl or trifluoromethyl groups for receptor subtype selectivity. The target compound’s nitro group may instead target nitroreductase-expressing cancers .

Research Findings and Implications

  • Cytotoxicity : Triazolo-pyridazine derivatives with electron-withdrawing groups (e.g., nitro, chloro) show enhanced cytotoxicity, as seen in . The target compound’s nitrobenzylthio group may similarly potentiate anti-cancer activity .
  • Synthetic Accessibility: and highlight methods for pyridazine functionalization, such as morpholino group introduction, which could be adapted for optimizing the target compound’s solubility .

Q & A

Q. What synthetic strategies are recommended for constructing the [1,2,4]triazolo[4,3-b]pyridazine core in this compound?

  • Methodological Answer: The [1,2,4]triazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclocondensation of hydrazine derivatives with pyridazine precursors. For example, hydrazine intermediates (e.g., N-arylideneaminopyridines) can react with sodium hypochlorite under mild conditions to form the triazole ring . Key steps include:
  • Intermediate synthesis: Condensation of aldehydes (e.g., 4-benzyloxy-3-methoxybenzaldehyde) with hydrazinopyridine derivatives.
  • Cyclization: Oxidative cyclization using NaOCl or iodine in ethanol .
  • Purification: Column chromatography with dichloromethane/methanol gradients to isolate high-purity intermediates .

Q. How can researchers validate the structural integrity of this compound after synthesis?

  • Methodological Answer: Multidimensional spectroscopic and spectrometric techniques are critical:
  • 1H/13C-NMR: Assign aromatic protons (δ 7.0–8.5 ppm) and methoxy groups (δ ~3.8 ppm) to confirm substitution patterns .
  • HRMS (ESI): Validate molecular weight (e.g., [M+H]+ with <2 ppm error) .
  • FTIR: Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C vibration at ~650 cm⁻¹) .
    Cross-validation with computational methods (e.g., DFT-calculated NMR shifts) is advised to resolve ambiguities.

Q. What preliminary assays are suitable for screening biological activity?

  • Methodological Answer: Prioritize target-specific assays based on structural analogs:
  • Kinase inhibition: BRD4 bromodomain binding assays (e.g., AlphaScreen®) due to the triazolopyridazine scaffold’s affinity for acetyl-lysine recognition .
  • Antimicrobial activity: Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) at 50–100 µM concentrations .
  • Cytotoxicity: MTT assays in cancer cell lines (e.g., HCT-116, HepG2) to assess IC50 values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for BRD4 over other bromodomains?

  • Methodological Answer: Use bivalent binding strategies inspired by AZD5153, a triazolopyridazine-based inhibitor:
  • Linker optimization: Adjust ethylene glycol spacers to balance BRD4 BD1/BD2 affinity while minimizing BET family off-target effects .
  • Substituent tuning: Replace the 3-nitrobenzylthio group with electron-withdrawing groups (e.g., CF3) to enhance hydrophobic interactions in the ZA channel .
  • Crystallography: Co-crystallize with BRD4 BD1 to map binding poses and identify critical H-bond donors (e.g., amide NH with Asn140) .

Q. What strategies mitigate poor aqueous solubility in in vivo models?

  • Methodological Answer: Address solubility limitations via:
  • Prodrug design: Introduce phosphate esters at the methoxy group for pH-dependent hydrolysis .
  • Nanoformulation: Encapsulate in PEGylated liposomes (size: 80–120 nm) to enhance bioavailability .
  • Co-solvent systems: Use 10% DMSO/30% Captisol® in PBS for intraperitoneal administration .

Q. How should researchers resolve contradictory data between in vitro potency and in vivo efficacy?

  • Methodological Answer: Systematically investigate:
  • Metabolic stability: Conduct microsomal assays (human/rodent liver microsomes) to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation) .
  • Plasma protein binding: Measure % bound fraction via equilibrium dialysis; high binding (>95%) may reduce free drug concentration .
  • Tissue distribution: Use radiolabeled compound (e.g., ³H) to quantify accumulation in target organs versus plasma .

Q. What computational tools are recommended for predicting off-target interactions?

  • Methodological Answer: Combine:
  • Molecular docking (Glide/Schrodinger): Screen against >300 kinases and epigenetic targets using the triazolopyridazine core as a pharmacophore .
  • Machine learning (QSAR models): Train on ChEMBL datasets to predict ADMET liabilities .
  • Molecular dynamics (AMBER): Simulate binding pocket flexibility to assess entropic penalties for off-target binding .

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